molecular formula C20H27F2N3O2 B4885884 N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B4885884
M. Wt: 379.4 g/mol
InChI Key: PYLKFFAWGSQZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DAA-1106, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is thought to involve modulation of the sigma-1 receptor. This protein is known to interact with a range of other proteins and signaling pathways, and it is thought that N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide may modulate these interactions to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of microglial activation, and promotion of cell survival. It has also been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is that it has been extensively studied in animal models, and its effects have been well characterized. However, one limitation is that it has not yet been tested in human clinical trials, so its potential therapeutic applications in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of pain, as N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have analgesic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide and its potential interactions with other proteins and signaling pathways.

Synthesis Methods

The synthesis of N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves several steps, starting with the reaction of 2,3-difluorobenzylamine with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-1-(2,3-difluorobenzyl)piperazine. This intermediate is then reacted with cycloheptylamine to form the final product, N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide.

Scientific Research Applications

N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in a range of cellular processes, including neurotransmission, calcium signaling, and cell survival.

properties

IUPAC Name

N-cycloheptyl-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N3O2/c21-16-9-5-6-14(19(16)22)13-25-11-10-23-20(27)17(25)12-18(26)24-15-7-3-1-2-4-8-15/h5-6,9,15,17H,1-4,7-8,10-13H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLKFFAWGSQZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

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